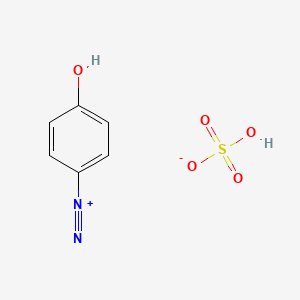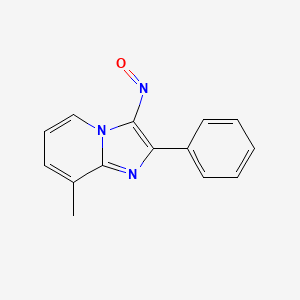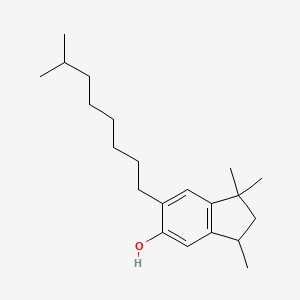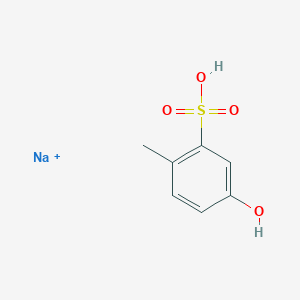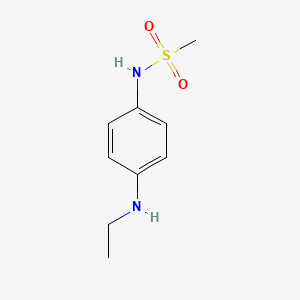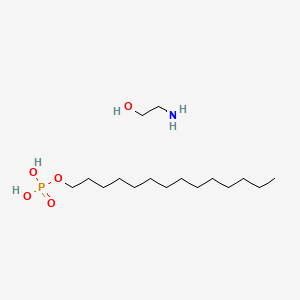![molecular formula C14H14N2 B12664796 3,7,8-trimethyl-5H-pyrido[4,3-b]indole CAS No. 180520-51-8](/img/structure/B12664796.png)
3,7,8-trimethyl-5H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole is an organic compound belonging to the class of heterocyclic aromatic compounds. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with three methyl groups attached at positions 3, 7, and 8. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the reaction of pyridine and indole derivatives under specific conditions to form the desired compound. For instance, the reaction of 3-methylindole with 3,5-dimethylpyridine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the ring system .
Aplicaciones Científicas De Investigación
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, disrupting the microtubule network in cells and leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its potential use as an anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
9-Aryl-5H-pyrido[4,3-b]indole: Similar structure but with an aryl group at position 9.
1-Methyl-9H-pyrido[3,4-b]indole: Similar fused ring system but with a different substitution pattern.
Uniqueness
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and potential biological activity compared to other similar compounds .
Propiedades
Número CAS |
180520-51-8 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3,7,8-trimethyl-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C14H14N2/c1-8-4-11-12-7-15-10(3)6-14(12)16-13(11)5-9(8)2/h4-7,16H,1-3H3 |
Clave InChI |
REKSRAPDIUFXHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)NC3=C2C=NC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
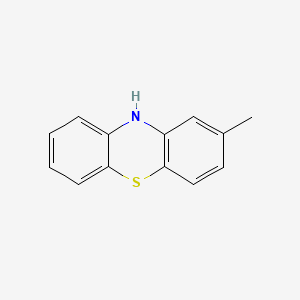

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

